Pfn1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H15N7O2 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

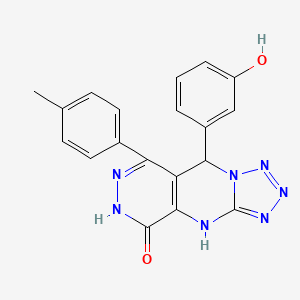

8-(3-hydroxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |

InChI |

InChI=1S/C19H15N7O2/c1-10-5-7-11(8-6-10)15-14-16(18(28)22-21-15)20-19-23-24-25-26(19)17(14)12-3-2-4-13(27)9-12/h2-9,17,27H,1H3,(H,22,28)(H,20,23,25) |

InChI Key |

XFVDPRNCBPDEGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Pfn1-IN-1: An In-Depth Technical Guide to its Mechanism of Action on Actin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Profilin-1 (Pfn1) is a critical regulator of actin cytoskeleton dynamics, playing a pivotal role in cell motility, proliferation, and angiogenesis. Its function is intricately linked to its ability to bind actin monomers (G-actin), facilitate nucleotide exchange, and shuttle them to the growing ends of actin filaments (F-actin). Pfn1-IN-1, also identified as compound C1, is a small molecule inhibitor designed to disrupt the crucial interaction between Pfn1 and actin. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its impact on actin polymerization, presenting relevant quantitative data, outlining key experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

The Role of Profilin-1 in Actin Polymerization

Profilin-1 is a multifaceted protein that fine-tunes actin dynamics through several key mechanisms:

-

G-actin Sequestration: Pfn1 binds to monomeric actin, preventing spontaneous nucleation of new actin filaments.

-

Nucleotide Exchange: Pfn1 catalyzes the exchange of ADP for ATP on G-actin, converting it into a polymerization-competent state.

-

Barbed-End Elongation: The Pfn1-ATP-actin complex is delivered to the fast-growing barbed end of actin filaments, promoting elongation, particularly in conjunction with formins and Ena/VASP proteins.

-

Signaling Integration: Pfn1 possesses binding sites for poly-L-proline (PLP) motifs found in various cytoskeletal and signaling proteins, as well as for phosphoinositides (PIPs), thereby linking actin dynamics to cellular signaling cascades.

This compound: Mechanism of Action

This compound was identified through structure-based virtual screening as a competitive inhibitor of the Pfn1-actin interaction[1][2]. By binding to Pfn1, this compound sterically hinders the binding of G-actin, thereby disrupting the downstream functions of Pfn1 in actin polymerization.

The primary mechanism of action of this compound is the inhibition of the Pfn1-actin complex formation . This leads to a cascade of effects on actin dynamics:

-

Reduced Actin Polymerization: By preventing Pfn1 from delivering ATP-actin to filament ends, this compound attenuates the rate of actin filament elongation.

-

Decreased F-actin Content: The overall cellular content of filamentous actin (F-actin) is reduced upon treatment with this compound, leading to alterations in cell morphology and motility[1].

-

Inhibition of Angiogenesis: this compound has been shown to inhibit the angiogenic capacity of endothelial cells in vitro, a process highly dependent on dynamic actin rearrangements[3].

Quantitative Data

Table 1: Effects of Pfn1 Inhibitors on Cellular Processes

| Compound | Concentration | Cell Type | Effect | Reference |

| This compound (C1) | 50-100 µM | Endothelial Cells | Reduced F-actin, slowed migration and proliferation, inhibited angiogenesis | [1] |

| Compound C2 | 50-100 µM | Endothelial Cells | Reduced F-actin, slowed migration and proliferation, inhibited angiogenesis | [1] |

| Compound C74 | 25-50 µM | Renal Cell Carcinoma Cells | Inhibited migration and proliferation | [4] |

Table 2: Binding Affinity of Pfn1 Inhibitors

| Compound | Target | Kd | Assay | Reference |

| Compound C74 | Pfn1 | ~60 µM | Surface Plasmon Resonance (SPR) | [4][5] |

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay is a cornerstone for assessing the effect of inhibitors on the kinetics of actin polymerization in vitro. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Materials:

-

Monomeric actin (unlabeled and pyrene-labeled)

-

Recombinant Pfn1 protein

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Polymerization buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole, pH 7.0)

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

Protocol:

-

Preparation of Actin Monomers: Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer. The final actin concentration in the assay is typically 2-4 µM.

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, combine the G-actin stock with either this compound at various concentrations or the vehicle control (e.g., DMSO).

-

Incubation with Pfn1: Add recombinant Pfn1 to the reaction mixture. The molar ratio of Pfn1 to actin should be optimized based on experimental goals (e.g., 1:1 or higher). Incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding to Pfn1.

-

Initiation of Polymerization: Initiate actin polymerization by adding the polymerization buffer (e.g., 10X KMEI to a final concentration of 1X).

-

Fluorescence Measurement: Immediately place the sample in the fluorometer and record the fluorescence intensity over time. Measurements are typically taken every 15-60 seconds for 30-60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The resulting curve will show a lag phase (nucleation), an elongation phase (polymerization), and a steady-state phase (equilibrium). The effect of this compound can be quantified by comparing the polymerization rates (slope of the elongation phase) and the total amount of polymerized actin (plateau fluorescence) between treated and control samples.

Proximity Ligation Assay (PLA)

PLA is a powerful technique to visualize and quantify protein-protein interactions in situ. It is used to confirm that this compound disrupts the Pfn1-actin interaction within cells.

Materials:

-

Cells of interest cultured on coverslips

-

Primary antibodies against Pfn1 and actin raised in different species (e.g., rabbit anti-Pfn1 and mouse anti-actin)

-

PLA probes (secondary antibodies conjugated to oligonucleotides)

-

Ligation and amplification reagents

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100) to allow antibody entry.

-

Blocking: Block non-specific antibody binding using a blocking solution.

-

Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against Pfn1 and actin overnight at 4°C.

-

PLA Probe Incubation: Wash the cells and incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.

-

Ligation: Wash the cells and add the ligation solution, which contains ligase and two connector oligonucleotides. If the PLA probes are in close proximity (<40 nm), the oligonucleotides will hybridize and be ligated into a circular DNA molecule. Incubate for 30 minutes at 37°C.

-

Amplification: Wash the cells and add the amplification solution, which contains a polymerase and fluorescently labeled oligonucleotides. The circular DNA molecule serves as a template for rolling-circle amplification, generating a long DNA product with multiple fluorescent labels. Incubate for 100 minutes at 37°C.

-

Mounting and Imaging: Wash the cells, mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei, and visualize the PLA signals as bright fluorescent spots using a fluorescence microscope.

-

Quantification: The number of PLA spots per cell is quantified using image analysis software, providing a measure of the Pfn1-actin interaction. A decrease in the number of spots in this compound-treated cells compared to control cells indicates inhibition of the interaction.

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a process that is highly dependent on actin dynamics.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Basement membrane extract (e.g., Matrigel)

-

24-well or 48-well plates

-

Endothelial cell growth medium

-

This compound

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope

Protocol:

-

Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled plate. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired concentration of this compound or vehicle control.

-

Incubation: Seed the cells onto the solidified matrix. Incubate the plate at 37°C for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM, and images can be captured. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters in the presence of this compound indicates an anti-angiogenic effect.

Signaling Pathways and Downstream Effects

The inhibition of the Pfn1-actin interaction by this compound is expected to have significant consequences on various signaling pathways that regulate the actin cytoskeleton and other cellular processes.

-

Rho-ROCK Pathway: Pfn1 is a downstream effector of the Rho-ROCK signaling pathway, which regulates actomyosin (B1167339) contractility and stress fiber formation. Phosphorylation of Pfn1 by ROCK can modulate its activity[6]. By inhibiting Pfn1's interaction with actin, this compound may disrupt the proper execution of signals from this pathway, leading to altered cell adhesion and migration.

-

Phosphoinositide (PI) Signaling: Pfn1 binds to phosphoinositides, such as PI(4,5)P2, which can regulate its localization and function at the plasma membrane. This interaction links actin dynamics to signaling cascades initiated by growth factors and other stimuli. Disruption of the Pfn1-actin axis by this compound could indirectly affect PI signaling by altering the availability of Pfn1 to interact with membrane lipids.

-

Regulation of other Actin-Binding Proteins: Pfn1's role as a gatekeeper of the actin monomer pool influences the activity of other key actin-binding proteins. For instance, Pfn1 can inhibit the actin-nucleating activity of the Arp2/3 complex[7]. By sequestering Pfn1, this compound might indirectly modulate the activity of Arp2/3 and other actin-binding proteins like cofilin, leading to complex changes in the overall architecture and dynamics of the actin cytoskeleton.

Conclusion

This compound represents a valuable tool for dissecting the intricate role of the Pfn1-actin interaction in various cellular processes. As a competitive inhibitor, it offers a means to acutely perturb actin dynamics, enabling researchers to study the downstream consequences on cell behavior and signaling. The experimental protocols detailed in this guide provide a robust framework for characterizing the efficacy and mechanism of action of this compound and similar compounds. Further investigation into the precise quantitative parameters of this compound and its broader impact on the cellular signaling network will undoubtedly enhance its utility as a chemical probe and may pave the way for the development of novel therapeutic strategies targeting diseases driven by aberrant actin cytoskeleton dynamics.

References

- 1. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Profilin-1 serves as a gatekeeper for actin assembly by Arp2/3-dependent and –independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pfn1-IN-1 in the Inhibition of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. In the context of cancer, tumor growth and metastasis are highly dependent on the establishment of a dedicated blood supply. Profilin-1 (Pfn1), an actin-binding protein, has emerged as a key regulator of the cytoskeletal dynamics essential for endothelial cell (EC) proliferation, migration, and morphogenesis, which are all fundamental steps in angiogenesis.[1][2] Consequently, the inhibition of Pfn1 presents a promising therapeutic strategy for anti-angiogenic cancer therapy. This technical guide provides an in-depth overview of the role of Pfn1 inhibitors, with a focus on a representative small molecule, 4,4'-((4-bromophenyl)methylene)bis(3,5-dimethyl-1H-pyrazole), herein referred to as Pfn1-IN-1 (and also known in the literature as C74), in curbing angiogenesis. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Mechanism of Action: Targeting the Pfn1-Actin Axis and Key Signaling Pathways

This compound is a small molecule inhibitor designed to disrupt the interaction between Profilin-1 and actin monomers.[3] This interaction is crucial for the polymerization of actin filaments, a process that underpins the dynamic changes in cell shape, motility, and division required for angiogenesis.[1][2] By binding to Pfn1, this compound effectively reduces the pool of actin monomers available for polymerization, thereby impairing the angiogenic capabilities of endothelial cells.[3]

Key Signaling Pathways Modulated by Pfn1 Inhibition

The anti-angiogenic effects of Pfn1 inhibition are mediated through the modulation of several critical signaling pathways within endothelial cells:

-

VEGF-A/VEGFR2/Src Signaling and Pfn1 Phosphorylation: Vascular Endothelial Growth Factor-A (VEGF-A) is a potent pro-angiogenic factor that initiates a signaling cascade upon binding to its receptor, VEGFR2, on endothelial cells. This leads to the activation of the Src kinase, which in turn phosphorylates Pfn1 at tyrosine 129 (Tyr129).[4][5] This phosphorylation event enhances the binding of Pfn1 to actin, promoting actin polymerization and subsequent cell migration.[4] this compound, by interfering with the Pfn1-actin interaction, can attenuate the downstream effects of this signaling axis.

-

Hypoxia-Inducible Factor-1α (HIF-1α) Accumulation: Pfn1 phosphorylation at Tyr129 also plays a crucial role in a hypoxia-independent mechanism of HIF-1α stabilization. Phosphorylated Pfn1 binds to the von Hippel-Lindau (VHL) tumor suppressor protein, preventing the VHL-mediated degradation of HIF-1α.[6] The resulting accumulation of HIF-1α leads to the transcriptional activation of numerous pro-angiogenic genes. By inhibiting Pfn1 function, this compound can indirectly suppress this pathway, reducing the expression of angiogenic factors.

Quantitative Data on the Anti-Angiogenic Effects of this compound

The efficacy of this compound in inhibiting key angiogenic processes has been demonstrated in various in vitro and in vivo models. The following tables summarize the available quantitative data.

| Assay | Cell Type | Inhibitor | Concentration Range (µM) | Observed Effect | Reference |

| In Vitro Assays | |||||

| EC Proliferation | HmVEC | This compound (C74) | 10 - 50 | Dose-dependent reduction in cell proliferation. | [3] |

| EC Migration | HmVEC | This compound (C74) | 10 - 50 | Dose-dependent inhibition of chemotactic cell migration. | [3] |

| EC Tube Formation | ECs | This compound (C74) | 20 | Qualitative reduction in cord formation. | [1] |

| Pfn1-Actin Interaction | VECs | This compound (C74) | Not specified | Substantial reduction in Pfn1-actin interaction as measured by proximity ligation assay. | [3] |

| In Vivo Assays | |||||

| Matrigel (B1166635) Plug Assay | C57/B6 mice | This compound (C74) | 200 | Reduced neovascularization in bFGF-supplemented matrigel plugs. | [1] |

| Tumor Angiogenesis | Balb/c mice | This compound (C74) | Not specified | Diminished neovascularization of RENCA tumors following intratumoral injection. | [1] |

| Binding Affinity | |||||

| Surface Plasmon Resonance | This compound (C74) | N/A | Dissociation constant (Kd) of approximately 60 µM for binding to Pfn1. | [1] |

Note: Specific IC50 values for this compound (C74) in endothelial cell proliferation, migration, and tube formation assays are not explicitly stated in the reviewed literature, which primarily reports effective concentration ranges.

A structurally related and more potent analog, 4,4'-((4-(trifluoromethyl)phenyl)methylene)bis(3,5-dimethyl-1H-pyrazole) (UP-6), has also been developed and shown to have improved anti-angiogenic activity in vivo.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Pfn1 inhibitors. Below are representative protocols for key in vitro and in vivo angiogenesis assays.

In Vitro Assays

1. Endothelial Cell Proliferation Assay

-

Objective: To quantify the effect of this compound on the proliferation of endothelial cells.

-

Materials:

-

Human Microvascular Endothelial Cells (HmVEC)

-

Endothelial Cell Growth Medium (EGM-2)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell counting kit (e.g., WST-1 or MTT) or automated cell counter

-

-

Procedure:

-

Seed HmVECs in a 96-well plate at a density of 2,000-5,000 cells/well in EGM-2 and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in EGM-2. A typical concentration range to test is 1-100 µM. Include a DMSO vehicle control.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

At the end of the incubation period, assess cell proliferation using a cell counting kit according to the manufacturer's instructions or by detaching and counting the cells with an automated cell counter.

-

Quantification: Calculate the percentage of proliferation inhibition relative to the vehicle control for each concentration of this compound. Plot the results to determine the IC50 value.

-

2. Transwell Migration Assay

-

Objective: To evaluate the effect of this compound on the chemotactic migration of endothelial cells.

-

Materials:

-

HmVEC or other endothelial cells

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free endothelial basal medium (EBM)

-

EGM-2 (as chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet staining solution

-

-

Procedure:

-

Pre-coat the top of the transwell insert membrane with a thin layer of an extracellular matrix protein like fibronectin or collagen (optional, but can improve adherence).

-

Starve the endothelial cells in serum-free EBM for 4-6 hours prior to the assay.

-

Add EGM-2 (containing serum and growth factors as a chemoattractant) to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free EBM containing various concentrations of this compound (e.g., 1-50 µM) or a DMSO vehicle control.

-

Seed the cells into the upper chamber of the transwell inserts at a density of 5 x 10^4 to 1 x 10^5 cells/insert.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with cold methanol for 10-15 minutes.

-

Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field and express the results as a percentage of the vehicle control.

-

3. Tube Formation Assay

-

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

-

Materials:

-

Endothelial cells (e.g., HUVECs or HmVECs)

-

Matrigel or other basement membrane extract

-

Pre-chilled 96-well plate

-

EGM-2

-

This compound

-

-

Procedure:

-

Thaw the Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Be careful to avoid bubbles.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Prepare a suspension of endothelial cells in EGM-2 containing different concentrations of this compound (e.g., 10-50 µM) or a DMSO vehicle control.

-

Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 to 2 x 10^4 cells/well.

-

Incubate the plate for 4-12 hours at 37°C in a 5% CO2 incubator.

-

Monitor the formation of tube-like structures under a microscope at regular intervals.

-

Quantification: Capture images of the tube networks. Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the total mesh area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

In Vivo Assay

4. Matrigel Plug Assay

-

Objective: To evaluate the effect of this compound on neovascularization in vivo.

-

Materials:

-

C57/B6 or other suitable mouse strain

-

Growth factor-reduced Matrigel

-

Basic fibroblast growth factor (bFGF) or VEGF-A as an angiogenic stimulus

-

This compound

-

Heparin (optional, to prevent rapid degradation of growth factors)

-

Pre-chilled syringes and needles

-

-

Procedure:

-

Thaw the Matrigel on ice.

-

On ice, mix the Matrigel with the angiogenic stimulus (e.g., 150 ng/mL bFGF) and this compound (e.g., 200 µM) or the vehicle control (DMSO). Heparin can be added at a concentration of 10-20 units/mL.

-

Anesthetize the mice.

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

-

After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.

-

Fix the plugs in 4% paraformaldehyde or formalin and embed them in paraffin.

-

Section the plugs and perform immunohistochemistry for an endothelial cell marker such as CD31 to visualize the blood vessels.

-

Quantification: Capture images of the CD31-stained sections. Quantify the microvessel density by counting the number of CD31-positive vessels per unit area or by measuring the total area occupied by blood vessels using image analysis software.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

Caption: Pfn1 signaling in angiogenesis.

Caption: Transwell migration assay workflow.

References

- 1. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular endothelial cell-specific disruption of the profilin1 gene leads to severe multiorgan pathology and inflammation causing mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulus-dependent phosphorylation of profilin-1 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stimulus-dependent phosphorylation of profilin-1 in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profilin-1 Phosphorylation Directs Angiocrine Expression and Glioblastoma Progression through HIF-1α Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

Pfn1-IN-1: A Technical Guide to a Novel Inhibitor of Profilin-1 and Actin Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Pfn1-IN-1, a small molecule inhibitor targeting the interaction between Profilin-1 (Pfn1) and actin. This document details the experimental protocols used in its characterization and presents key quantitative data in a structured format. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential applications in research and drug development.

Chemical Structure and Physicochemical Properties

This compound, also identified as compound C1, was discovered through a structure-based virtual screening approach aimed at identifying inhibitors of the Pfn1-actin interaction. Its chemical identity and known properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 8-(3-hydroxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptaazatricyclo[7.4.0.0³,⁷]trideca-1(13),3,5,9,11-pentaen-13-ol | [1][2] |

| Molecular Formula | C₁₉H₁₅N₇O₂ | [3] |

| Molecular Weight | 373.37 g/mol | [3] |

| CAS Number | 919010-46-1 | [3] |

Mechanism of Action and Biological Activity

This compound acts as an inhibitor of the interaction between Profilin-1 (Pfn1) and actin. Pfn1 is a critical regulator of actin cytoskeleton dynamics, promoting actin polymerization which is essential for numerous cellular processes including cell migration and angiogenesis. By disrupting the Pfn1-actin interaction, this compound effectively inhibits these processes.

Inhibition of Actin Polymerization

The inhibitory effect of this compound on actin polymerization was demonstrated using a pyrene-based actin polymerization assay. In this assay, the polymerization of pyrene-labeled actin is monitored by an increase in fluorescence. Pfn1, by sequestering actin monomers, inhibits this polymerization. This compound was shown to reverse this inhibitory effect in a dose-dependent manner.

| Condition | Observation | Reference |

| Actin alone | Baseline polymerization | [1] |

| Actin + Pfn1 | Inhibition of polymerization | [1] |

| Actin + Pfn1 + this compound (50 µM) | Partial reversal of Pfn1-mediated inhibition | [1] |

| Actin + Pfn1 + this compound (100 µM) | Complete abrogation of Pfn1-mediated inhibition | [1] |

Inhibition of Endothelial Cell Angiogenic Capacity

The biological activity of this compound was further assessed in endothelial cells (ECs), where it was found to inhibit their angiogenic capacity. This is consistent with the crucial role of actin dynamics in cell migration and the formation of new blood vessels.

Signaling Pathways and Experimental Workflows

To visually represent the context of this compound's action and the methodology of its discovery, the following diagrams are provided.

References

Pfn1-IN-1: A Technical Guide to a Novel Profilin 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profilin 1 (Pfn1) is a ubiquitously expressed, 15 kDa actin-binding protein that plays a critical role in the dynamic regulation of the actin cytoskeleton.[1] As a key orchestrator of actin polymerization, Pfn1 is implicated in a multitude of cellular processes, including cell motility, proliferation, and signal transduction.[1] Dysregulation of Pfn1 function has been linked to various pathological conditions, including cancer and cardiovascular diseases, making it an attractive target for therapeutic intervention.[2] Pfn1-IN-1, also known as compound C74, is a novel small-molecule inhibitor identified through structure-based virtual screening that specifically targets the interaction between Profilin 1 and actin.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound acts as a competitive inhibitor of the Pfn1-actin interaction. By binding to Profilin 1, it prevents the formation of the Pfn1-actin complex, thereby interfering with the actin polymerization process.[4] This disruption of actin dynamics leads to a reduction in filamentous actin (F-actin) levels within the cell, which in turn impairs critical cellular functions that are dependent on a dynamic actin cytoskeleton, such as cell migration, proliferation, and the formation of new blood vessels (angiogenesis).[4][5]

Quantitative Data

The following table summarizes the available quantitative data for this compound (C74) and its interaction with Profilin 1.

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | ~60 μM | Surface Plasmon Resonance (SPR) | [6] |

| IC50 | Not explicitly reported | - | - |

Note: While a specific IC50 value for the functional inhibition of actin polymerization has not been explicitly reported in the reviewed literature, the dissociation constant (Kd) provides a measure of the binding affinity between this compound and Profilin 1.

A more recent study has reported the development of a structural analog of this compound, named UP-6, which has demonstrated improved anti-angiogenic activity. However, quantitative data for this second-generation compound is not yet publicly available.[6][7]

Signaling Pathways

Profilin 1 is a central node in cellular signaling, integrating pathways that control cytoskeletal dynamics. This compound, by inhibiting Pfn1, is expected to modulate these pathways. The diagram below illustrates the key signaling cascade involving Profilin 1 and the point of intervention for this compound.

Caption: Pfn1 signaling and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the rate of actin polymerization in a cell-free system.

Caption: Workflow for in vitro actin polymerization assay.

Methodology:

-

Reagent Preparation: Recombinant human Profilin 1 and actin monomers are purified. A portion of the actin is fluorescently labeled with pyrene (B120774). This compound is dissolved in DMSO to create a stock solution. A polymerization buffer (e.g., G-buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) is prepared.

-

Assay Setup: In a fluorometer cuvette, Profilin 1, unlabeled actin, and pyrene-labeled actin are combined in the polymerization buffer.

-

Inhibitor Addition: this compound at various concentrations or a vehicle control (DMSO) is added to the mixture and incubated for a short period.

-

Initiation of Polymerization: Polymerization is initiated by adding a salt solution (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole, pH 7.0).

-

Data Acquisition: The increase in pyrene fluorescence, which corresponds to the incorporation of G-actin into F-actin, is monitored over time using a fluorometer.

-

Analysis: The rate of actin polymerization is determined from the slope of the fluorescence curve. The inhibitory effect of this compound is quantified by comparing the polymerization rates in the presence and absence of the compound.

Proximity Ligation Assay (PLA)

This assay is used to visualize and quantify the interaction between Profilin 1 and actin within intact cells.

Caption: Workflow for Proximity Ligation Assay (PLA).

Methodology:

-

Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are seeded on coverslips and allowed to adhere. The cells are then treated with different concentrations of this compound or a vehicle control for a specified period.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.

-

Blocking and Antibody Incubation: Non-specific antibody binding sites are blocked. The cells are then incubated with primary antibodies raised in different species, one specific for Profilin 1 and another for actin.

-

PLA Probe Incubation: The cells are incubated with secondary antibodies (PLA probes) that are conjugated to unique DNA oligonucleotides. These probes bind to the primary antibodies.

-

Ligation and Amplification: If the Pfn1 and actin proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, incorporating fluorescently labeled nucleotides.

-

Imaging and Quantification: The coverslips are mounted with a DAPI-containing medium to stain the nuclei. The resulting fluorescent PLA signals, which appear as distinct dots, are visualized using a fluorescence microscope. The number of PLA signals per cell is quantified to measure the extent of the Pfn1-actin interaction. A reduction in the number of PLA signals in this compound-treated cells indicates inhibition of the interaction.[8]

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells.

Caption: Workflow for Transwell cell migration assay.

Methodology:

-

Chamber Preparation: The porous membrane of a Transwell insert is coated with an extracellular matrix protein like collagen to mimic the in vivo environment.

-

Chemoattractant Gradient: A chemoattractant, such as vascular endothelial growth factor (VEGF), is added to the medium in the lower chamber of the well.

-

Cell Preparation and Seeding: Endothelial cells are pre-treated with various concentrations of this compound or a vehicle control. The treated cells are then seeded into the upper chamber of the Transwell insert in serum-free medium.

-

Incubation: The plate is incubated for a period of 4-24 hours, allowing the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Cell Staining and Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained with a dye such as crystal violet.

-

Analysis: The number of migrated cells is counted in several random fields of view under a microscope. A dose-dependent decrease in the number of migrated cells in the this compound-treated groups compared to the control group indicates an inhibitory effect on cell migration.[9]

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

References

- 1. navinci.se [navinci.se]

- 2. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promocell.com [promocell.com]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Pfn1-IN-1: A Technical Guide to its Effects on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profilin-1 (Pfn1) is a key regulator of actin dynamics, playing a crucial role in the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process is fundamental to a multitude of cellular functions, including cell motility, proliferation, and morphogenesis. The dysregulation of Pfn1 has been implicated in various pathologies, including cancer. Pfn1-IN-1, also known as compound C74, is a small molecule inhibitor designed to disrupt the interaction between Pfn1 and actin, offering a valuable tool for studying the physiological and pathological roles of Pfn1 and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the actin cytoskeleton, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound (C74) acts as a competitive inhibitor of the Pfn1-actin interaction.[1] Through structure-based virtual screening, C74 was identified as a compound that putatively binds to the actin-binding site of Pfn1.[1] This binding event sterically hinders the association of Pfn1 with G-actin, thereby disrupting the normal process of actin polymerization. In biochemical assays, Pfn1 normally inhibits actin polymerization by preventing actin nucleation and pointed-end growth; C74 reverses this inhibitory effect in a dose-dependent manner, confirming its ability to interfere with the Pfn1-actin interaction.[1][2]

Quantitative Effects of this compound (C74)

The biological activity of this compound (C74) has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its effects on the Pfn1-actin interaction and cellular processes.

Table 1: Biochemical and Cellular Inhibition Data for this compound (C74)

| Parameter | Value | Cell Type/Assay | Reference |

| Binding Affinity (Kd) | ~60 µM | Surface Plasmon Resonance (SPR) | [3] |

| Pfn1-Actin Interaction | ~50% reduction | Proximity Ligation Assay (PLA) in VECs (25 µM C74) | [1] |

| Cell Migration | Dose-dependent inhibition | Renal Cell Carcinoma (RVN) cells (effective at 10-25 µM) | [1] |

| Cell Proliferation | Dose-dependent inhibition | Renal Cell Carcinoma (RVN) cells (effective at 10-25 µM) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for the key experiments used to characterize the effects of this compound.

Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in vitro. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin filaments.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

Recombinant Pfn1

-

This compound (C74)

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)

Protocol:

-

Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer to the desired final concentration (e.g., 10% pyrene-actin).

-

In a 96-well plate, add recombinant Pfn1 to the desired final concentration.

-

Add this compound (C74) at various concentrations to the wells containing Pfn1. Include a vehicle control (e.g., DMSO).

-

Incubate the Pfn1 and C74 mixture for a short period at room temperature.

-

Initiate the polymerization reaction by adding the actin mixture to each well, followed immediately by the addition of 10x polymerization buffer.

-

Immediately place the plate in a fluorescence plate reader and begin kinetic measurements, recording fluorescence intensity at regular intervals (e.g., every 15 seconds) for a specified duration (e.g., 30-60 minutes).

-

Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Proximity Ligation Assay (PLA)

PLA is a technique used to visualize and quantify protein-protein interactions in situ. It relies on the close proximity of two antibody-probes to generate a fluorescent signal.

Materials:

-

Cells cultured on coverslips

-

Primary antibodies against Pfn1 and actin (from different species)

-

PLA probes (secondary antibodies conjugated to oligonucleotides)

-

Ligation and amplification reagents (commercial kits available)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and treat with this compound (C74) or vehicle control for the desired time.

-

Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., 0.1% Triton X-100), and block with a suitable blocking buffer.

-

Incubate the cells with a mixture of primary antibodies against Pfn1 and actin overnight at 4°C.

-

Wash the cells and incubate with the PLA probes (anti-species secondary antibodies with attached oligonucleotides) for 1 hour at 37°C.

-

Wash the cells and add the ligation solution, containing ligase and two additional oligonucleotides that hybridize to the PLA probes, and incubate for 30 minutes at 37°C. This forms a circular DNA template if the probes are in close proximity.

-

Wash and add the amplification solution, containing a DNA polymerase, and incubate for 100 minutes at 37°C to generate a rolling circle amplification product.

-

Wash and detect the amplified product using fluorescently labeled oligonucleotides.

-

Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Visualize the PLA signals (fluorescent dots) using a fluorescence microscope and quantify the number of dots per cell using image analysis software.

Visualizations

Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Pfn1 and this compound.

Caption: Pfn1 signaling in actin polymerization and its inhibition by this compound.

References

- 1. Actin-binding protein profilin1 promotes aggressiveness of clear-cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

Investigating the Biological Activity of a Novel Profilin-1 Inhibitor, Pfn1-IN-1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Profilin-1 (Pfn1) is a ubiquitously expressed, 15 kDa actin-binding protein that plays a crucial role in regulating actin cytoskeleton dynamics.[1] It is a key orchestrator of cell motility, proliferation, and survival, making it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2][3] Pfn1 exerts its function through distinct binding interactions with monomeric globular actin (G-actin) and proteins containing poly-L-proline (PLP) motifs.[4] By facilitating the exchange of ADP for ATP on G-actin, Pfn1 promotes the assembly of filamentous actin (F-actin), a fundamental process in cellular mechanics.[5] This technical guide provides a comprehensive overview of the methodologies to investigate the biological activity of Pfn1-IN-1, a novel inhibitor targeting Profilin-1. The following sections detail experimental protocols, data presentation, and visualization of key pathways to facilitate a thorough characterization of this compound.

Quantitative Data on Pfn1 Interactions

Understanding the baseline quantitative aspects of Pfn1's interactions is crucial for evaluating the efficacy of an inhibitor like this compound. The following table summarizes key binding affinities and kinetic parameters reported in the literature.

| Interacting Partner | Parameter | Value | Assay Method |

| G-actin | Dissociation Constant (Kd) | ~0.15 µM | Isothermal Titration Calorimetry |

| G-actin | Dissociation Constant (Kd) | ~5.3 µM | Surface Plasmon Resonance (SPR) |

| Poly-L-Proline (PLP) | Dissociation Constant (Kd) | Varies (µM range) | Fluorescence Spectroscopy |

| Formin (mDia1) mediated actin elongation | Peak Elongation Rate | ~70 subunits/second (at 2 µM Pfn1) | Pyrene-Actin Polymerization Assay |

Note: Discrepancies in binding affinities, such as those for G-actin, can arise from different experimental techniques and the use of tagged versus untagged proteins.[6][7]

Experimental Protocols

The following protocols are fundamental for assessing the biological impact of this compound.

In Vitro Actin Polymerization Assay

This assay directly measures the effect of this compound on Pfn1's ability to regulate actin filament formation. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.[8][9]

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

Recombinant human Pfn1

-

This compound (at various concentrations)

-

Polymerization Buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole, pH 7.0)[10]

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[10]

-

Fluorescence microplate reader or fluorometer (Excitation: ~365 nm, Emission: ~407 nm)[9][11]

Procedure:

-

Prepare a stock solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. A typical final concentration for the assay is 2-4 µM.[8]

-

Pre-incubate recombinant Pfn1 with varying concentrations of this compound (or vehicle control) for a specified time at room temperature.

-

In a 96-well black plate, add the Pfn1/Pfn1-IN-1 mixture.

-

Initiate the polymerization by adding the G-actin stock solution and the polymerization buffer.

-

Immediately place the plate in the fluorescence reader and measure the fluorescence intensity over time (e.g., every 15 seconds for 1 hour).[11]

-

Plot fluorescence intensity versus time. A decrease in the polymerization rate in the presence of this compound would indicate inhibition of Pfn1's activity.

Actin Co-sedimentation Assay

This assay determines the effect of this compound on the binding of Pfn1 to F-actin.[12]

Materials:

-

Recombinant human Pfn1

-

G-actin

-

This compound

-

Polymerization Buffer

-

Ultracentrifuge

-

SDS-PAGE equipment

Procedure:

-

Incubate G-actin with polymerization buffer to form F-actin.

-

Add recombinant Pfn1 and varying concentrations of this compound to the F-actin solution and incubate.

-

Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet the F-actin and any bound proteins.[12]

-

Carefully separate the supernatant (containing unbound proteins) from the pellet.

-

Analyze both supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blot for Pfn1.

-

A dose-dependent increase of Pfn1 in the supernatant fraction in the presence of this compound indicates inhibition of the Pfn1-F-actin interaction.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.[13][14]

Materials:

-

Adherent cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete culture medium

-

This compound

-

Sterile pipette tips (p200 or p1000)

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow to form a confluent monolayer.[15]

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[13]

-

Gently wash with media to remove detached cells.

-

Add fresh media containing varying concentrations of this compound or vehicle control.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) thereafter.[13]

-

Measure the width of the scratch at different time points to quantify the rate of wound closure. Slower closure in the presence of this compound suggests an inhibitory effect on cell migration.

Transwell Migration Assay

This assay evaluates the effect of this compound on chemotactic cell migration.[16][17]

Materials:

-

Transwell inserts (typically with 8 µm pores)

-

Cell line of interest

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Procedure:

-

Resuspend cells in serum-free medium containing different concentrations of this compound.

-

Add medium containing a chemoattractant to the lower chamber of the Transwell plate.

-

Seed the cell suspension into the upper chamber of the Transwell insert.[18]

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[18]

-

Fix and stain the cells that have migrated to the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope. A reduction in the number of migrated cells indicates inhibition of chemotaxis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving Pfn1 is essential for understanding the potential impact of an inhibitor.

Experimental Workflow for this compound Characterization

The following diagram outlines a logical workflow for the comprehensive biological characterization of this compound.

Caption: A workflow for characterizing the biological activity of this compound.

Pfn1 in the Integrin/FAK Signaling Pathway

Pfn1 has been shown to play a role in gastric cancer progression through the integrin β1/Focal Adhesion Kinase (FAK) pathway.[19] Inhibition of Pfn1 would be expected to disrupt this signaling cascade, leading to reduced cell migration and invasion.

Caption: Pfn1's role in the Integrin/FAK signaling pathway.

Expected Biological Activities of this compound

Based on the known functions of Pfn1, a potent and specific inhibitor such as this compound is expected to elicit a range of biological effects:

-

Inhibition of Actin Polymerization: this compound should reduce the rate and extent of actin polymerization in in vitro assays by interfering with Pfn1's ability to bind G-actin and/or promote nucleotide exchange.[5]

-

Disruption of the Cytoskeleton: In cellular contexts, treatment with this compound is expected to lead to a decrease in F-actin levels, resulting in altered cell morphology and integrity of actin-based structures like stress fibers and lamellipodia.[20]

-

Impaired Cell Motility: By disrupting actin dynamics, this compound is predicted to significantly inhibit both collective and single-cell migration, as would be observed in wound healing and Transwell assays.[1][19]

-

Reduction in Cell Proliferation: Pfn1 has been implicated in cell cycle progression. Therefore, its inhibition may lead to reduced cell proliferation. Overexpression of Pfn1 has been linked to an increase in the cell cycle inhibitor p27kip1.[21]

-

Modulation of Apoptosis: The role of Pfn1 in apoptosis is context-dependent. In some cancers, Pfn1 acts as a tumor suppressor by sensitizing cells to apoptosis.[2][22] Thus, this compound could potentially decrease apoptosis in these contexts, an important consideration for its therapeutic application.

-

Alteration of Signaling Pathways: Pfn1 is a hub for various signaling pathways. Inhibition by this compound could downregulate pathways dependent on cytoskeletal integrity, such as the FAK and Rho-GTPase signaling cascades, which are crucial for cell adhesion and migration.[19][23]

Conclusion

This technical guide outlines a systematic approach to investigate the biological activity of the novel Profilin-1 inhibitor, this compound. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can elucidate the mechanism of action and therapeutic potential of this compound. The provided protocols and conceptual frameworks serve as a foundation for a comprehensive preclinical evaluation of this compound as a modulator of actin-dependent cellular processes.

References

- 1. Frontiers | Profilin 1 Induces Tumor Metastasis by Promoting Microvesicle Secretion Through the ROCK 1/p-MLC Pathway in Non-Small Cell Lung Cancer [frontiersin.org]

- 2. cancernetwork.com [cancernetwork.com]

- 3. genecards.org [genecards.org]

- 4. Ser71 Phosphorylation Inhibits Actin-Binding of Profilin-1 and Its Apoptosis-Sensitizing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Actin polymerization assay | Andex [andexbiotech.com]

- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 11. Actin polymerisation assay [wwwuser.gwdguser.de]

- 12. Actin cosed1 [maciverlab.bms.ed.ac.uk]

- 13. clyte.tech [clyte.tech]

- 14. Scratch Wound Healing Assay [bio-protocol.org]

- 15. med.virginia.edu [med.virginia.edu]

- 16. Cell migration assay or Transwell assay [protocols.io]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 19. Silencing profilin-1 inhibits gastric cancer progression via integrin β1/focal adhesion kinase pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Profilin1 Promotes Renal Tubular Epithelial Cell Apoptosis in Diabetic Nephropathy Through the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modular regulation of Rho family GTPases in development - PMC [pmc.ncbi.nlm.nih.gov]

Pfn1-IN-1 Target Engagement: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of target engagement studies for Pfn1-IN-1, a representative small molecule inhibitor targeting Profilin-1 (Pfn1). Pfn1 is a ubiquitously expressed actin-monomer binding protein that plays a critical role in actin polymerization and a multitude of cellular processes, making it a compelling target for therapeutic intervention in various diseases, including cancer and cardiovascular conditions.[1][2][3] This document details the core methodologies for confirming and characterizing the interaction of inhibitors with Pfn1 in a cellular context, presenting quantitative data and detailed experimental protocols.

Introduction to Profilin-1 (Pfn1) as a Therapeutic Target

Profilin-1 is a key regulator of actin cytoskeleton dynamics. It binds to actin monomers, promoting their addition to growing actin filaments, a process essential for cell motility, membrane trafficking, and cell division.[2] Pfn1's function is multifaceted, as it also interacts with a variety of other proteins through its poly-L-proline (PLP) binding domain and with phosphoinositides, linking the cytoskeleton to intracellular signaling pathways.[1][2] Dysregulation of Pfn1 expression or function has been implicated in several pathologies. For instance, overexpression of Pfn1 has been observed in certain cancers and is associated with poor clinical outcomes.[4][5] This makes the development of small molecule inhibitors that modulate Pfn1 activity a promising therapeutic strategy.

Quantitative Analysis of Pfn1 Inhibitor Binding

The initial characterization of a Pfn1 inhibitor involves quantitative assessment of its binding affinity to the target protein. Techniques like Surface Plasmon Resonance (SPR) are invaluable for determining the kinetics of this interaction. The data presented below is for a known Pfn1 inhibitor, C74, and serves as an illustrative example for the type of data generated in such studies.[4]

Table 1: Surface Plasmon Resonance (SPR) Kinetic Data for Pfn1-Inhibitor Interaction [4]

| Analyte | Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (KD) (µM) |

| C74 | Pfn1 | 1.0 x 10^3 | 6.0 x 10^-2 | 60 |

| Actin | Pfn1 | 2.5 x 10^4 | 1.3 x 10^-1 | 5.3 |

Data is representative of a known Pfn1 inhibitor, C74, and its interaction with Pfn1 as determined by SPR.[4]

Cellular Target Engagement Methodologies

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development. The following sections detail key experimental protocols for assessing the target engagement of Pfn1 inhibitors.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying drug-target interaction in intact cells.[6][7] The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability is then detected by quantifying the amount of soluble protein remaining after heat treatment.[6]

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., a human cancer cell line with known Pfn1 expression) to approximately 80-90% confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.[8] Include an unheated control sample.

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Quantification and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble Pfn1 in each sample by Western blotting using a Pfn1-specific antibody.

-

Quantify the band intensities and plot the percentage of soluble Pfn1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated samples indicates target engagement.

-

Affinity-Based Proteomics

Affinity-based proteomics methods, such as affinity purification coupled with mass spectrometry (AP-MS), can be used to identify the direct binding partners of a compound. For this compound, a derivative of the compound could be immobilized on a solid support (e.g., beads) and used as bait to pull down its interacting proteins from cell lysates.

-

Probe Synthesis and Immobilization:

-

Synthesize a derivative of this compound containing a linker and a reactive group for immobilization (e.g., biotin).

-

Immobilize the biotinylated this compound onto streptavidin-coated agarose (B213101) or magnetic beads.

-

-

Cell Lysis and Incubation:

-

Prepare a cell lysate from the desired cell line under non-denaturing conditions.

-

Incubate the cell lysate with the this compound-immobilized beads and control beads (without the inhibitor) for several hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with an excess of free this compound.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

-

Excise the protein bands of interest (or analyze the entire eluate) and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with this compound. Pfn1 should be significantly enriched in the this compound pulldown compared to the control.

-

Visualizing Pfn1 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Pfn1 signaling pathway and the workflows of the described target engagement studies.

Caption: Pfn1 signaling pathway and point of intervention for this compound.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of target engagement for Pfn1 inhibitors like this compound. By employing a combination of quantitative biophysical techniques and cell-based assays, researchers can confidently establish the mechanism of action and cellular efficacy of novel therapeutic compounds targeting Profilin-1. This systematic approach is fundamental to advancing promising candidates through the drug discovery and development pipeline.

References

- 1. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profilin 1 - Wikipedia [en.wikipedia.org]

- 3. The role of profilin-1 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Cytoskeletal Dynamics: An In-depth Technical Guide to the Pfn1-Actin Interaction

For Researchers, Scientists, and Drug Development Professionals

Profilin-1 (Pfn1), a ubiquitous and essential actin-binding protein, stands as a critical regulator of cytoskeletal dynamics.[1] Its interaction with actin monomers (G-actin) is a fundamental process that governs the assembly and disassembly of actin filaments (F-actin), thereby influencing a myriad of cellular functions including cell motility, membrane trafficking, and signal transduction.[2][3] Dysregulation of the Pfn1-actin axis has been implicated in a range of pathologies, from cancer progression to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), making it a compelling target for therapeutic intervention.[2][4] This technical guide provides a comprehensive overview of the Pfn1-actin interaction, detailing the quantitative biophysical parameters, experimental methodologies to probe this interaction, and the key signaling pathways in which it operates.

Quantitative Analysis of the Pfn1-Actin Interaction

The affinity of Pfn1 for G-actin is a key determinant of its function. This interaction is dynamic and influenced by the nucleotide state of actin (ATP- or ADP-bound), the presence of mutations, and the specific experimental technique employed for measurement. The dissociation constant (Kd), a measure of the binding affinity, is a crucial parameter for understanding the strength of this interaction. A lower Kd value indicates a higher binding affinity.

| Condition | Method | Dissociation Constant (Kd) | Reference |

| Wild-type Pfn1 and G-actin | Isothermal Calorimetry | 0.15 µM | [5] |

| GST-Pfn1 and G-actin | Surface Plasmon Resonance (SPR) | 5.3 µM | [5] |

| Wild-type Pfn1 and ATP-actin | Fluorescence Spectroscopy | 0.1 µM | [6] |

| Wild-type Pfn1 and ADP-actin | Fluorescence Spectroscopy | ~0.6 µM (6-fold lower affinity than for ATP-actin) | [6] |

| Wild-type Pfn1 and ADP-actin barbed ends | Thermodynamic analysis of elongation rates | 1 µM | [6] |

| Wild-type Pfn1 and AMP-PNP-actin barbed ends | Thermodynamic analysis of elongation rates | 226 µM | [6] |

| Wild-type Pfn1 and Actin Monomers | Fluorescence Polarization | 99.6 nM ± 1.6 | [7] |

| Pfn1 A20T mutant and Actin Monomers | Fluorescence Polarization | 148.1 nM ± 16.6 | [7] |

| Pfn1 T109M mutant and Actin Monomers | Fluorescence Polarization | 203.9 nM ± 33.4 | [7] |

| Pfn1 E117G mutant and Actin Monomers | Fluorescence Polarization | 113.1 nM ± 16.5 | [7] |

| H119E mutant Pfn1 and G-actin | Surface Plasmon Resonance (SPR) | ~25-fold reduction in binding affinity compared to WT | [5] |

Table 1: Quantitative data for the Pfn1-actin interaction.

Key Experimental Protocols

Characterizing the Pfn1-actin interaction requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for three commonly used assays.

GST Pull-Down Assay

This in vitro technique is used to detect the physical interaction between a GST-tagged "bait" protein (Pfn1) and a "prey" protein (actin) from a cell lysate.[8]

Materials:

-

GST-tagged Pfn1 expression vector (e.g., pGEX)

-

E. coli strain for protein expression (e.g., BL21)

-

IPTG for induction of protein expression

-

Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

-

Glutathione-Sepharose beads

-

Wash buffer (e.g., PBS with 0.1% Triton X-100)

-

Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0)

-

Cell lysate containing actin

-

SDS-PAGE gels and Western blotting reagents

-

Anti-actin antibody

Procedure:

-

Express and purify GST-Pfn1: Transform E. coli with the GST-Pfn1 expression vector and induce protein expression with IPTG. Lyse the bacteria and purify the GST-Pfn1 fusion protein using glutathione-Sepharose beads.

-

Immobilize GST-Pfn1: Incubate the purified GST-Pfn1 with fresh glutathione-Sepharose beads to immobilize the bait protein. As a negative control, use beads with GST alone.

-

Binding: Add the cell lysate containing actin to the beads with immobilized GST-Pfn1 and the GST control. Incubate with gentle agitation to allow for protein-protein interaction.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using the elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-actin antibody to detect the presence of actin in the GST-Pfn1 pull-down but not in the GST control.

Co-Immunoprecipitation (Co-IP)

Co-IP is an in vivo method used to identify physiologically relevant protein-protein interactions within a cell.

Materials:

-

Cells expressing endogenous or overexpressed Pfn1 and actin

-

Lysis buffer (non-denaturing, e.g., RIPA buffer with low detergent concentration)

-

Anti-Pfn1 antibody and a non-specific IgG as a negative control

-

Protein A/G-agarose or magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-actin and anti-Pfn1 antibodies

Procedure:

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to release proteins while keeping protein complexes intact.

-

Pre-clearing: (Optional but recommended) Incubate the cell lysate with beads alone to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Pfn1 antibody or a control IgG.

-

Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them multiple times to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using anti-actin and anti-Pfn1 antibodies. The presence of actin in the Pfn1 IP lane, but not in the control IgG lane, indicates an interaction.

Fluorescence Anisotropy/Polarization

This quantitative in vitro technique measures the binding affinity between two molecules by monitoring changes in the rotational motion of a fluorescently labeled molecule upon binding to its partner.[9][10]

Materials:

-

Purified Pfn1

-

Purified G-actin

-

Fluorescently labeled actin (e.g., rhodamine-actin) or a fluorescently labeled profilin-binding peptide in a competition assay format

-

Binding buffer (e.g., G-buffer for actin)

-

Fluorometer capable of measuring fluorescence anisotropy

Procedure:

-

Labeling: One of the binding partners (e.g., actin) is labeled with a fluorescent probe.

-

Titration: A constant concentration of the fluorescently labeled protein is titrated with increasing concentrations of the unlabeled binding partner (Pfn1).

-

Measurement: The fluorescence anisotropy is measured at each titration point. When the small, rapidly tumbling fluorescently labeled actin binds to the larger Pfn1, its rotational motion slows down, leading to an increase in fluorescence anisotropy.

-

Data Analysis: The change in anisotropy is plotted against the concentration of the unlabeled protein. The data is then fitted to a binding equation to determine the dissociation constant (Kd).

Signaling Pathways and Regulatory Networks

The Pfn1-actin interaction is a central hub in a complex network of signaling pathways that control cytoskeletal organization and cell behavior.

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[11] Downstream of extracellular signals, these GTPases activate effector proteins that directly influence actin dynamics. For instance, RhoA activates ROCK (Rho-associated kinase), which can phosphorylate Pfn1, modulating its interactions with poly-L-proline (PLP) motif-containing proteins.[11] Pfn1 directly binds to G-actin, forming a complex that delivers actin monomers to actin polymerizing factors such as Formins (e.g., mDia1) and Ena/VASP proteins.[12][13] This delivery is crucial for the efficient elongation of unbranched actin filaments, which are essential for the formation of structures like stress fibers and filopodia.[3] Pfn1 can also influence the activity of the Arp2/3 complex, which is responsible for the formation of branched actin networks found in lamellipodia.[11] Furthermore, the interaction of Pfn1 with phosphoinositides, such as PIP2, at the plasma membrane can regulate the local availability of Pfn1 and actin monomers for polymerization.[14]

Experimental Workflow for Studying the Pfn1-Actin Interaction

A systematic approach is essential for a thorough investigation of the Pfn1-actin interaction. The following workflow outlines a logical sequence of experiments.

This workflow begins with the in vitro characterization of the purified Pfn1 and actin proteins to determine their direct binding affinity and the effect of Pfn1 on actin polymerization. Subsequently, in vivo validation through techniques like co-immunoprecipitation and pull-down assays confirms the interaction within a cellular context. Cellular localization studies provide spatial information about where the interaction occurs. Finally, functional assays are employed to elucidate the physiological consequences of the Pfn1-actin interaction on cellular processes such as cell migration and to investigate how this interaction is altered in disease models.

References

- 1. Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Vascular endothelial cell-specific disruption of the profilin1 gene leads to severe multiorgan pathology and inflammation causing mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Small molecule intervention of actin-binding protein profilin1 reduces tumor angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of profilin with the barbed end of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical characterization of actin assembly mechanisms with ALS-associated profilin variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. pollardlab.yale.edu [pollardlab.yale.edu]

- 10. researchgate.net [researchgate.net]

- 11. The role of profilin-1 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The VASP–profilin1 (Pfn1) interaction is critical for efficient cell migration and is regulated by cell–substrate adhesion in a PKA-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ALS-linked PFN1 variants exhibit loss and gain of functions in the context of formin-induced actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profilin1 biology and its mutation, actin(g) in disease - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Profilin 1 in Cell Motility and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract